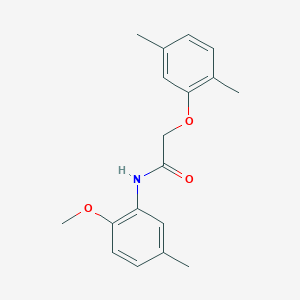![molecular formula C20H14N2O4 B5773969 2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5773969.png)
2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly known as NBD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. NBD belongs to the class of isoquinoline derivatives and has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of NBD is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. NBD has been shown to bind to DNA and disrupt the replication process, leading to cell death. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
NBD has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and viruses, making it a potential candidate for cancer and antiviral therapy. NBD has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NBD in lab experiments include its unique properties, including its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. NBD is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. The limitations of using NBD in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for the study of NBD. One potential application is the development of NBD-based fluorescent probes for detecting DNA and RNA. Another potential application is the use of NBD as a potential cancer therapy. Further studies are needed to fully understand the mechanism of action of NBD and its potential applications in scientific research. Additionally, the development of new synthesis methods and purification techniques could lead to the production of NBD in larger quantities, making it more accessible to researchers.
Métodos De Síntesis
NBD can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Suzuki coupling, and Friedel-Crafts reaction. The most commonly used method for synthesizing NBD is the Pictet-Spengler reaction, which involves the condensation of 2-nitrobenzaldehyde and 2-ethylphenylamine in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of purification steps to obtain pure NBD.
Aplicaciones Científicas De Investigación
NBD has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. NBD has also been studied for its potential use as a fluorescent probe for detecting DNA and RNA.
Propiedades
IUPAC Name |
2-(2-ethylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-2-12-6-3-4-9-16(12)21-19(23)14-8-5-7-13-17(22(25)26)11-10-15(18(13)14)20(21)24/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHRLGJCNAWWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5773896.png)

![5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5773913.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclohexylpropanamide](/img/structure/B5773914.png)

![N-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5773933.png)

![3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5773941.png)

![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5773946.png)

![1-[4-(phenylsulfonyl)benzoyl]azepane](/img/structure/B5773965.png)

